[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a nucleotide analog, which means it mimics the structure of natural nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linear-benzoadenosine diphosphate typically involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes facilitate the conversion of nucleosides to nucleoside diphosphates through a series of phosphorylation reactions . The process is modular and can be applied to a wide range of natural and modified nucleotide products.
Industrial Production Methods
Industrial production of linear-benzoadenosine diphosphate often employs a one-pot enzymatic synthesis method. This approach is efficient and sustainable, allowing for the direct conversion of cheap nucleoside precursors into the desired nucleotide analogs . The use of biocatalysts in this process enhances the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically achieved using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized nucleotide analogs, while substitution reactions can produce modified nucleotides with different functional groups .
Scientific Research Applications
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in studying cellular processes, particularly those involving nucleotide metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of linear-benzoadenosine diphosphate involves its interaction with specific molecular targets and pathways. As a nucleotide analog, it can mimic the behavior of natural nucleotides, thereby influencing various biochemical processes. For instance, it may inhibit certain enzymes or interfere with nucleotide metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate: A naturally occurring nucleotide involved in energy transfer within cells.
Adenosine triphosphate: Another natural nucleotide that serves as the primary energy carrier in cells.
Other nucleotide analogs: Compounds designed to mimic the structure and function of natural nucleotides
Uniqueness
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific structural modifications, which confer distinct properties compared to other nucleotide analogs. These modifications can enhance its stability, binding affinity, and overall efficacy in various applications .
Properties
CAS No. |
61925-59-5 |
---|---|
Molecular Formula |
C14H17N5O10P2 |
Molecular Weight |
477.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H17N5O10P2/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(21)11(20)10(28-14)3-27-31(25,26)29-30(22,23)24/h1-2,4-5,10-12,14,20-21H,3H2,(H,25,26)(H2,15,16,17)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
QMGBJUQQYZORLL-HKUMRIAESA-N |
SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Isomeric SMILES |
C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Canonical SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linear-benzoadenosine diphosphate; Lin-benzo-ADP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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